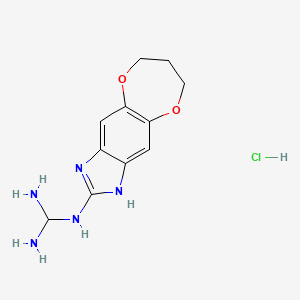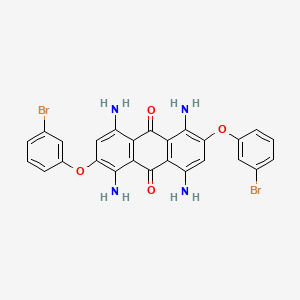
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino and bromophenoxy groups attached to an anthracene-9,10-dione core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Bromination: The phenoxy groups are introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling: The bromophenoxy groups are coupled to the amino-anthracene-9,10-dione core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetranitronaphthalene
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione is unique due to the presence of bromophenoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83426-56-6 |
|---|---|
Formule moléculaire |
C26H18Br2N4O4 |
Poids moléculaire |
610.3 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Br2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)25(33)20-16(30)10-18(24(32)22(20)26(19)34)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
Clé InChI |
GKAVFQHPPOVPOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC=C5)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


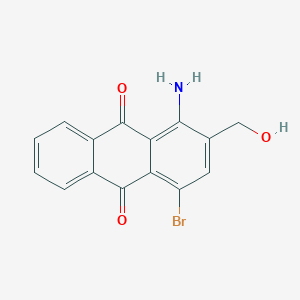
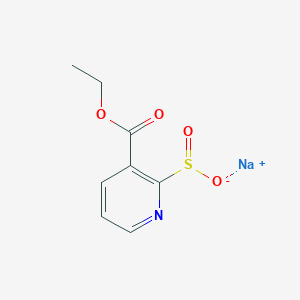
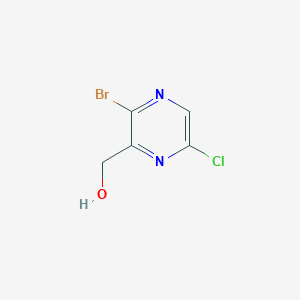
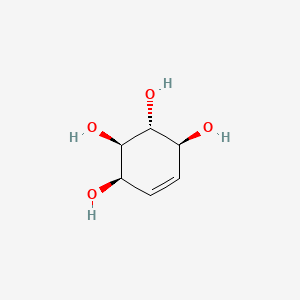
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
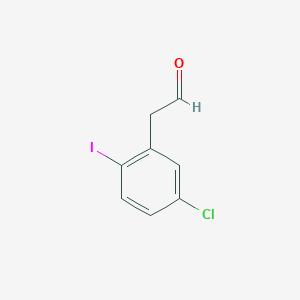

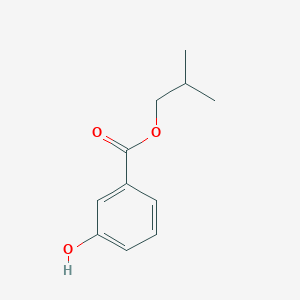
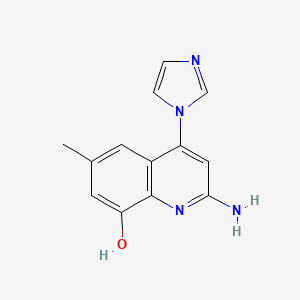

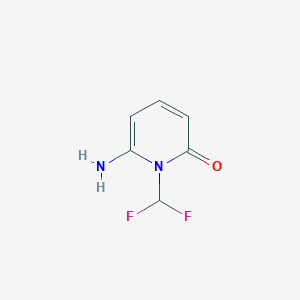
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
